Asante NaTRIUM Green-2 AM

Beschreibung

Eigenschaften

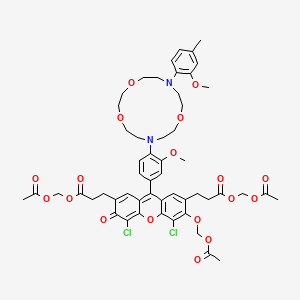

Molekularformel |

C53H60Cl2N2O18 |

|---|---|

Molekulargewicht |

1083.9 g/mol |

IUPAC-Name |

acetyloxymethyl 3-[3-(acetyloxymethoxy)-7-[3-(acetyloxymethoxy)-3-oxopropyl]-4,5-dichloro-9-[3-methoxy-4-[13-(2-methoxy-4-methylphenyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]phenyl]-6-oxoxanthen-2-yl]propanoate |

InChI |

InChI=1S/C53H60Cl2N2O18/c1-32-7-11-41(43(25-32)64-5)56-15-19-66-20-16-57(18-22-68-24-23-67-21-17-56)42-12-8-36(28-44(42)65-6)47-39-26-37(9-13-45(61)72-29-69-33(2)58)50(63)48(54)52(39)75-53-40(47)27-38(10-14-46(62)73-30-70-34(3)59)51(49(53)55)74-31-71-35(4)60/h7-8,11-12,25-28H,9-10,13-24,29-31H2,1-6H3 |

InChI-Schlüssel |

OTIAVQNFWAJQKZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)N2CCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)OCOC(=O)C)CCC(=O)OCOC(=O)C)Cl)CCC(=O)OCOC(=O)C)OC)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Principle of Asante NaTRIUM Green-2 AM for Sodium Imaging: A Technical Guide

Asante NaTRIUM Green-2 AM (ANG-2 AM) is a high-performance fluorescent indicator dye meticulously engineered for the quantitative measurement of intracellular sodium ion (Na⁺) concentrations.[1] Its superior brightness, significant fluorescence enhancement upon binding Na⁺, and favorable spectral properties make it a preferred tool for researchers in cellular biology and drug discovery.[1][2] This guide elucidates the core principles of ANG-2 AM-based sodium imaging, providing a comprehensive overview for its effective application in scientific research.

Core Principle: From Non-Fluorescent Prodrug to a Bright Sodium Indicator

The operational principle of this compound hinges on a two-stage process: intracellular delivery and activation, followed by sodium-dependent fluorescence. The dye is introduced to cells in its acetoxymethyl (AM) ester form, a chemically modified version that renders the molecule lipophilic and thus capable of passively crossing the cell membrane.[1]

Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM ester groups.[1] This enzymatic action transforms the molecule into its active, carboxylated form, which is polar and membrane-impermeable, effectively trapping it within the cytosol.[1] In its unbound state, the active form of Asante NaTRIUM Green-2 is weakly fluorescent. However, upon binding to intracellular sodium ions, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright fluorescent signal that is directly proportional to the intracellular Na⁺ concentration.[1] This mechanism allows for the dynamic monitoring of changes in intracellular sodium levels in real-time.

References

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM: Mechanism of Action and Application in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a fluorescent indicator designed for the quantitative measurement of intracellular sodium (Na⁺) concentrations in living cells. Its utility in high-throughput screening and detailed cellular imaging has made it a valuable tool in physiological and pathological research. This guide provides a comprehensive overview of its mechanism of action, key properties, and detailed protocols for its application.

Core Mechanism of Action

This compound is a cell-permeant derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2. The core principle of its function relies on a two-stage process: cellular loading and enzymatic activation, followed by sodium-dependent fluorescence.

-

Cellular Loading and Activation: The Asante NaTRIUM Green-2 molecule is chemically modified with acetoxymethyl (AM) ester groups. These lipophilic groups mask the negative charges of the core molecule, rendering it capable of passively diffusing across the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now polar, membrane-impermeant Asante NaTRIUM Green-2 indicator within the cell.[1][2] This enzymatic cleavage is crucial as the AM ester form of the dye is not fluorescent.

-

Sodium Detection and Fluorescence: The active, de-esterified Asante NaTRIUM Green-2 indicator exhibits a low basal fluorescence. Upon binding to intracellular Na⁺ ions, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright fluorescent signal.[3] The fluorescence intensity of Asante NaTRIUM Green-2 is directly proportional to the intracellular Na⁺ concentration, allowing for quantitative measurements.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Asante NaTRIUM Green-2.

| Property | Value | Notes |

| Excitation Maximum (Ex) | 525 nm[4][5][6] | Intracellularly, the excitation maximum is reported to be around 532 nm. |

| Emission Maximum (Em) | 545 nm[4][5][6] | Intracellularly, the emission maximum is reported to be around 548-550 nm.[7] |

| Dissociation Constant (Kd) for Na⁺ | 20 mM (in the absence of K⁺)[4][5][6] | This value represents the concentration of Na⁺ at which half of the indicator molecules are bound to the ion. |

| 34 mM (in the presence of K⁺)[6] | The presence of physiological concentrations of potassium affects the affinity for sodium. | |

| 39 mM (in astrocytes)[6] | The intracellular environment can influence the dye's affinity for sodium. | |

| Fluorescence Quantum Yield (ΦF) | 0.014 (Na⁺-free)[3] | Quantum yield is a measure of the efficiency of fluorescence. |

| 0.20 (Na⁺-bound)[3] | The significant increase in quantum yield upon sodium binding provides a large dynamic range for measurements. | |

| Selectivity | ~20-fold for Na⁺ over K⁺[7] | The indicator shows a strong preference for sodium over potassium ions. |

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logical flow of this compound in detecting intracellular sodium.

Caption: Mechanism of this compound action in a live cell.

Caption: Logical flow from sodium increase to fluorescence signal.

Experimental Protocols

The following is a detailed protocol for loading this compound into live cells for fluorescence imaging. This protocol serves as a starting point and may require optimization for specific cell types and experimental conditions.

1. Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Dissolve 50 µg of this compound in 46 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

For a 500 µg vial, dissolve in 460 µL of DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic™ F-127 Solution (20% w/v in DMSO):

-

Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media.

-

-

Loading Buffer:

-

Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4). The buffer should be serum-free.[4]

-

For experiments where dye leakage is a concern, the loading buffer can be supplemented with 1-2.5 mM probenecid (B1678239), an anion-exchange inhibitor.

-

2. Cell Loading Procedure

-

On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.

-

Prepare the dye-loading solution. For a final concentration of 5 µM this compound and 0.1% Pluronic F-127:

-

Mix the 1 mM this compound stock solution with an equal volume of 20% Pluronic F-127 solution.

-

Dilute this mixture 1:100 in the serum-free loading buffer. For example, add 10 µL of the mixture to 1 mL of buffer.

-

-

Remove the culture medium from the cells.

-

Wash the cells once with the loading buffer.

-

Add the dye-loading solution to the cells.

-

Incubate the cells for 60 minutes at room temperature or 37°C, protected from light.[4] Incubation time and temperature may need to be optimized for your specific cell type.

-

After incubation, remove the dye-loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any extracellular dye. If probenecid was used during loading, include it in the wash buffer as well.

-

The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging.

3. Fluorescence Imaging

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of Asante NaTRIUM Green-2 (e.g., FITC, GFP, or YFP filter sets).[4]

-

Excite the cells at ~525 nm and collect the emission at ~545 nm.

-

Changes in intracellular sodium concentration will be reflected by changes in fluorescence intensity.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical experiment using this compound.

Caption: A typical experimental workflow for using this compound.

References

- 1. What is an AM ester? | AAT Bioquest [aatbio.com]

- 2. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ANG-2 for quantitative Na + determination in living cells by time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C4PP00061G [pubs.rsc.org]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 7. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Asante NaTRIUM Green-2 AM: A Technical Guide for Measuring Intracellular Sodium

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 (ANG-2) is a high-performance, fluorescent indicator designed for the quantitative measurement of intracellular sodium ion concentrations ([Na⁺]i). Its acetoxymethyl (AM) ester form, Asante NaTRIUM Green-2 AM, allows for passive diffusion across the cell membrane, making it a powerful tool for non-invasive cell loading. This guide provides an in-depth overview of its properties, detailed protocols for its application, and examples of its use in cellular research.

Core Properties and Specifications

Asante NaTRIUM Green-2 is recognized for its significant brightness and spectral properties that are compatible with common filter sets, making it an excellent alternative to earlier sodium indicators like SBFI.[1][2] It is excitable by visible light, which minimizes cellular damage and autofluorescence associated with UV-excitable dyes.[3]

Physical and Chemical Properties:

-

Solubility: Soluble in dimethyl sulfoxide (B87167) (DMSO)[1]

-

Storage: Store at -20°C, protected from light and moisture[7]

Quantitative Data

The performance characteristics of Asante NaTRIUM Green-2 are summarized below. These values are crucial for designing and interpreting experiments accurately.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~517 nm (in vitro) / ~525-532 nm (intracellular) | Compatible with FITC, GFP, and YFP filter sets[1][4] |

| Emission Maximum (λem) | ~540 nm (in vitro) / ~545-548 nm (intracellular) | |

| Dissociation Constant (Kd) | ~20 mM (in the absence of K⁺) ~34 mM (in the presence of K⁺) ~39 mM (in astrocytes) | The affinity for Na⁺ is influenced by intracellular K⁺ levels[1][4] |

| Fluorescence Quantum Yield (ΦF) | 0.014 (Na⁺-free) 0.20 (Na⁺-bound) | Demonstrates a significant fluorescence enhancement upon Na⁺ binding[3] |

| Purity | ≥90% | [1][4] |

| Fluorescence Enhancement | ~20-fold increase from zero to saturating [Na⁺] |

Mechanism of Action and Cellular Loading

The utility of this compound lies in its ability to be loaded into live cells. The AM ester groups render the molecule lipophilic, allowing it to permeate the cell membrane. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis traps the now membrane-impermeant, Na⁺-sensitive form of the dye (ANG-2) within the cell.[2] The fluorescence intensity of ANG-2 increases significantly upon binding to intracellular sodium ions.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. ANG-2 for quantitative Na + determination in living cells by time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C4PP00061G [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM Indicator

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular sodium concentration ([Na⁺]i) is crucial for understanding a multitude of cellular processes and for the development of novel therapeutics targeting ion channels and transporters. Asante NaTRIUM Green-2 AM (also known as ANG-2 AM or ING-2 AM) is a high-performance, fluorescent indicator designed for the quantitative determination of intracellular sodium ions. This guide provides a comprehensive overview of its key features, benefits, and detailed methodologies for its application.

Core Features and Benefits

This compound is a cell-permeable dye that, once inside the cell, is hydrolyzed by intracellular esterases, trapping the active indicator. Upon binding to Na⁺, its fluorescence intensity increases significantly, allowing for the sensitive detection of changes in intracellular sodium concentration.

Key benefits include:

-

High Fluorescence Signal: Offers significantly higher brightness compared to older sodium indicators like SBFI, enabling more sensitive detection.[1][2]

-

Improved Cellular Loading: The acetoxymethyl (AM) ester formulation facilitates efficient loading into a wide variety of cell types.[1][2]

-

Visible Light Excitation: Compatible with standard fluorescence microscopy setups using common fluorescein (B123965) (FITC), GFP, or YFP filter sets, avoiding the phototoxicity associated with UV-excitable dyes.[1][3]

-

Physiologically Relevant Affinity: Possesses a dissociation constant (Kd) for Na⁺ that is well-suited for measuring physiological and pathological intracellular sodium concentrations.[1][4][5]

-

Suitability for High-Throughput Screening (HTS): Its large dynamic range and robust performance make it an ideal choice for HTS applications targeting Na⁺ channels and transporters.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its active form.

| Property | Value | Reference(s) |

| Chemical Formula | C₅₃H₆₀Cl₂N₂O₁₈ | [5] |

| Molecular Weight | ~1084 g/mol | [4][5] |

| Form | Solid | [3][4] |

| Solubility | Soluble in DMSO (to 1 mg/ml) and Methanol | [5] |

| Storage Conditions | -20°C, protect from light and moisture | [4][6] |

| Stability | ≥ 4 years at -20°C | [4][5] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Notes | Reference(s) |

| Excitation Maximum | ~525 nm | Can also be excited at 488 nm | [1][4][5] |

| Emission Maximum | ~545 nm | [1][4][5] | |

| Dissociation Constant (Kd) for Na⁺ | 20 mM | In the absence of K⁺ | [1][4][5] |

| Dissociation Constant (Kd) for Na⁺ | 34 mM | In the presence of K⁺ | |

| Dissociation Constant (Kd) for Na⁺ | 39 mM | In astrocytes |

Table 2: Spectroscopic and Binding Properties

Principle of Action and Cellular Loading

The mechanism of this compound relies on its chemical structure, which allows it to passively diffuse across the cell membrane. Once in the cytoplasm, intracellular esterases cleave the acetoxymethyl (AM) ester groups, rendering the molecule membrane-impermeable and trapping it within the cell. This active form of the indicator exhibits a low basal fluorescence that increases significantly upon binding to intracellular sodium ions.

Caption: Mechanism of cellular loading and activation of Asante NaTRIUM Green-2.

Experimental Protocols

General Cell Loading Protocol

This protocol provides a general guideline for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[2]

-

Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethylsulfoxide (DMSO).

-

Prepare Loading Buffer: Dilute the stock solution into a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution, HBSS) to the final working concentration (typically 1-5 µM). The loading buffer should also contain 0.02-0.04% Pluronic® F-127 to aid in dye dispersal.[7] An anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included to prevent dye leakage.[4]

-

Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at room temperature or 37°C.[4]

-

Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular indicator.

-

Imaging: The cells are now ready for fluorescence imaging.

Caption: A typical workflow for loading cells with this compound.

In Situ Calibration of Intracellular Sodium

For quantitative measurements of [Na⁺]i, an in situ calibration is often necessary. This protocol describes a method using the ionophore amphotericin B to equilibrate intracellular and extracellular Na⁺ concentrations.[7]

-

Load Cells: Load cells with this compound as described in the general loading protocol.

-

Prepare Calibration Buffers: Prepare a series of calibration buffers with known Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, 100, 145 mM NaCl). To maintain osmolarity and ionic strength, replace NaCl with KCl or N-methyl-D-glucamine (NMG).[7] Each buffer should also contain an ionophore, such as amphotericin B (e.g., 50 µM), to permeabilize the cell membrane to monovalent cations.

-

Equilibration and Measurement: Sequentially perfuse the cells with the calibration buffers, starting with the lowest Na⁺ concentration. Allow the fluorescence signal to stabilize at each concentration before recording the fluorescence intensity.

-

Generate Calibration Curve: Plot the fluorescence intensity against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the fluorescence signals from experimental cells into absolute [Na⁺]i values.

Caption: Workflow for the in situ calibration of this compound fluorescence.

Applications in Research and Drug Development

This compound is a versatile tool for investigating the role of sodium in cellular physiology and pathology. Its high sensitivity and compatibility with automated fluorescence plate readers make it particularly valuable for:

-

Drug discovery: Screening compound libraries for modulators of voltage-gated and ligand-gated sodium channels, as well as Na⁺/K⁺-ATPase and other sodium transporters.[1]

-

Neuroscience: Studying the dynamics of sodium influx during neuronal firing and excitotoxicity.

-

Cardiovascular research: Investigating the role of sodium overload in cardiac myocytes during ischemia-reperfusion injury.[7]

-

Cell biology: Elucidating the role of sodium in a wide range of cellular processes, including cell volume regulation, apoptosis, and proliferation.[8][9]

-

Platelet activation: Monitoring dynamic cytosolic sodium fluxes following platelet activation using flow cytometry.[4][5]

Conclusion

This compound represents a significant advancement in the fluorescent detection of intracellular sodium. Its superior brightness, improved loading characteristics, and physiologically relevant affinity provide researchers with a powerful and reliable tool to dissect the complex roles of sodium in health and disease. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this indicator in a variety of research and drug development applications.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ION NaTRIUM Green™-2 TMA+ Salt, cytosolic Na+ indicator (ab142803) | Abcam [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ANG-2 for quantitative Na + determination in living cells by time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C4PP00061G [pubs.rsc.org]

- 9. ANG-2 for quantitative Na(+) determination in living cells by time-resolved fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Asante NaTRIUM Green-2 AM dye spectral properties and characteristics

Asante NaTRIUM Green-2 AM (ANG-2 AM) is a high-performance, cell-permeable fluorescent indicator designed for the detection and quantification of intracellular sodium ions (Na⁺). Developed as a successor to earlier sodium dyes like SBFI, ANG-2 offers significant improvements in brightness, cellular loading, and signal-to-noise ratio, making it a superior choice for a wide range of applications, including high-throughput screening (HTS) and fluorescence microscopy.[1][2][3] Its spectral properties are compatible with common filter sets such as FITC, GFP, and YFP.[1][2]

Core Characteristics and Spectral Properties

ANG-2 is a visible spectrum indicator, a key advantage that minimizes cellular autofluorescence and potential phototoxicity associated with UV-excitable dyes.[4][5] The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cell. Once inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant active form of the dye (ANG-2) inside the cell.[6] The fluorescence of ANG-2 is significantly quenched in its Na⁺-free state and exhibits a substantial increase in quantum yield upon binding to sodium ions.[3][4]

The key quantitative properties of Asante NaTRIUM Green-2 are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~517-525 nm (in vitro), ~532 nm (intracellular) | [1][7][8][9] |

| Emission Maximum (λem) | ~540-545 nm (in vitro), ~548 nm (intracellular) | [1][7][8][9] |

| Two-Photon Excitation Max | ~790 nm | [4] |

| Dissociation Constant (Kd) | ~20 mM (in absence of K⁺) | [1][2][7][8] |

| ~34 mM (in presence of K⁺) | [7] | |

| ~39 mM (in astrocytes) | [7] | |

| Fluorescence Enhancement | ~13 to >20-fold increase upon Na⁺ binding | [4][9] |

| Quantum Yield (ΦF) | Na⁺-free: 0.014 ± 0.001 | [4] |

| Na⁺-bound: 0.20 ± 0.01 | [4] | |

| Molecular Formula | C₅₃H₆₀Cl₂N₂O₁₈ | [7][8][10] |

| Molecular Weight | ~1084 g/mol | [7][8][10] |

| Solubility | DMSO, Methanol | [1][7][8] |

Mechanism of Action and Cellular Processing

The utility of ANG-2 AM as an intracellular Na⁺ probe relies on a two-stage process: cellular loading and ion-dependent fluorescence. The following diagram illustrates this workflow.

Experimental Protocols

Successful measurement of intracellular Na⁺ requires optimized protocols for dye loading. The following sections provide a detailed methodology based on manufacturer recommendations and published studies.[2][11] Note that optimal conditions (e.g., dye concentration, incubation time, temperature) may vary depending on the cell type and experimental setup.

-

ANG-2 AM Stock (1 mM): Prepare a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO). For example, dissolve a 50 µg vial of ANG-2 AM in 46 µL of anhydrous DMSO.

-

Pluronic™ F-127 Stock (20% w/v): Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the water-insoluble AM ester in aqueous media.[4]

-

Storage: Divide the stock solutions into single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the AM esters. Store aliquots at -20°C, protected from light and moisture.[2]

-

Begin with a serum-free physiological buffer appropriate for your cells, such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.2-7.4).[11]

-

To create the final loading solution, dilute the ANG-2 AM stock solution to a final concentration of 1-10 µM (a starting concentration of 5 µM is often recommended).[12]

-

Add Pluronic™ F-127 to the loading buffer to a final concentration of 0.02-0.1% to prevent dye aggregation.[2]

-

(Optional): To improve intracellular dye retention, especially in cell types that actively extrude organic anions, consider adding an anion-exchange transport inhibitor like probenecid (B1678239) to the loading buffer (final concentration typically 1-2.5 mM).[2][11]

The general procedure for loading cells with ANG-2 AM is outlined below.

Data Interpretation: Fluorescence Response

The fundamental principle of ANG-2 as a sodium indicator is the direct relationship between the intracellular Na⁺ concentration and the dye's fluorescence intensity. As the concentration of cytosolic Na⁺ rises, more ANG-2 molecules bind to the ion, leading to a proportional increase in the measured fluorescence signal. This relationship allows for both qualitative visualization and quantitative measurement of changes in intracellular sodium levels.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. hellobio.com [hellobio.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. ANG-2 for quantitative Na + determination in living cells by time-resolved fluorescence microscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C4PP00061G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

- 9. selectscience.net [selectscience.net]

- 10. This compound | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ionbiosciences.com [ionbiosciences.com]

- 12. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Asante NaTRIUM Green-2 AM: A Technical Guide for Neuroscience Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (ANG-2 AM) has emerged as a powerful fluorescent indicator for the quantitative imaging of intracellular sodium (Na⁺) dynamics in neuroscience research.[1][2] Its utility spans a wide range of applications, from monitoring Na⁺ transients in single cells to high-throughput screening assays for ion channel modulators.[1][3] This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of key experimental workflows.

Core Properties and Data Presentation

This compound is a cell-permeant acetoxymethyl (AM) ester derivative of the sodium-sensitive fluorophore, Asante NaTRIUM Green-2.[4] Once inside the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[5] The fluorescence intensity of Asante NaTRIUM Green-2 exhibits a significant increase upon binding to Na⁺, allowing for the sensitive detection of changes in intracellular sodium concentration ([Na⁺]i).[2]

Spectral and Chemical Properties

A summary of the key quantitative properties of Asante NaTRIUM Green-2 is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Excitation Maximum (Intracellular) | ~525 nm | [1][4][6] |

| Emission Maximum (Intracellular) | ~545 nm | [1][4][6] |

| Two-Photon Excitation Maximum | 790 nm | |

| Dissociation Constant (Kd) for Na⁺ (in vitro, K⁺-free) | 20 mM | [4][6] |

| Dissociation Constant (Kd) for Na⁺ (in vitro, with K⁺) | 34 mM | [6] |

| Dissociation Constant (Kd) for Na⁺ (in astrocytes) | 39 mM | [6] |

| Molecular Weight | 1083.9 Da | [6][7] |

| Molecular Formula | C₅₃H₆₀Cl₂N₂O₁₈ | [6][7] |

| Solubility | Soluble in DMSO | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in neuroscience research, including cell loading, calibration, and imaging.

Cell Loading Protocol

This protocol provides a general guideline for loading this compound into cultured cells. Optimization of dye concentration, incubation time, and temperature may be required for different cell types and experimental conditions.[8]

Materials:

-

This compound (ANG-2 AM)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Serum-free culture medium or appropriate physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

Procedure:

-

Prepare a 1 mM stock solution of ANG-2 AM in anhydrous DMSO. For a 50 µg vial, this can be achieved by dissolving the contents in 46 µL of DMSO.

-

Prepare the loading solution. Dilute the 1 mM ANG-2 AM stock solution with a solution of 20% Pluronic F-127 in DMSO. A common next step is to disperse this mixture into serum-free culture medium to achieve a final ANG-2 AM concentration of 5 µM and a final Pluronic F-127 concentration of 0.1%. The surfactant Pluronic F-127 aids in the dispersion of the nonpolar AM ester in aqueous media.[5][8]

-

Load the cells. Replace the culture medium with the loading solution and incubate for 30-60 minutes at room temperature or 37°C.[9] Incubation time and temperature are critical parameters that may require optimization.

-

Wash the cells. Remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular indicator.

-

Ready for imaging. The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments.

Caption: Workflow for loading cells with this compound.

In Situ Calibration of Intracellular Sodium

To quantify intracellular Na⁺ concentrations, an in situ calibration is necessary. This typically involves using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

-

Cells loaded with Asante NaTRIUM Green-2

-

Calibration buffer (e.g., a solution containing varying concentrations of NaCl and KCl, with the sum of [Na⁺] and [K⁺] kept constant)

-

Ionophores (e.g., a combination of gramicidin (B1672133) and monensin, or amphotericin B)[9]

Procedure:

-

Prepare a series of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM).

-

Expose the loaded cells to the calibration buffers containing the ionophores. This will permeabilize the cell membrane to Na⁺, allowing the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.

-

Measure the fluorescence intensity (F) at each Na⁺ concentration.

-

Determine the minimum (F_min) and maximum (F_max) fluorescence intensities from the calibration curve.

-

Calculate the intracellular Na⁺ concentration in experimental conditions using the following equation: [Na⁺]i = Kd * [(F - F_min) / (F_max - F)]

Caption: Workflow for in situ calibration of Asante NaTRIUM Green-2.

Applications in Neuroscience Research

This compound has proven to be a versatile tool for investigating a variety of neuroscience-related questions.

Imaging Sodium Dynamics in Neurons and Astrocytes

The indicator allows for the visualization of Na⁺ influx through voltage-gated sodium channels, ionotropic glutamate (B1630785) receptors, and other transporters in both neurons and astrocytes.[10] This enables the study of action potential firing, synaptic transmission, and glial cell signaling.

High-Throughput Screening (HTS) for Ion Channel Modulators

The robust signal and favorable spectral properties of Asante NaTRIUM Green-2 make it well-suited for HTS assays to identify novel drugs targeting sodium channels and transporters.[2][3]

Caption: Simplified signaling pathway of Na⁺ influx and detection.

Conclusion

This compound is a highly effective and versatile fluorescent indicator for monitoring intracellular sodium dynamics in neuroscience research. Its favorable spectral properties, high sensitivity, and applicability in both standard and two-photon microscopy make it an invaluable tool for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this powerful probe in a wide range of experimental paradigms.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. web.math.princeton.edu [web.math.princeton.edu]

- 6. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 7. This compound | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Sodium and Calcium Imaging from Dendrites and Axons | eNeuro [eneuro.org]

Asante NaTRIUM Green-2 AM: A Technical Guide for Studying Ion Channel Activity

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a high-performance, cell-permeable fluorescent indicator for intracellular sodium ions (Na⁺). Its robust brightness and sensitivity make it an invaluable tool for researchers studying Na⁺ dynamics and ion channel activity, particularly in high-throughput screening (HTS) applications. This guide provides an in-depth technical overview of this compound, including its core properties, detailed experimental protocols, and data interpretation.

Core Properties and Specifications

This compound, also known as ION NaTRIUM Green™-2 AM (ING-2 AM), is designed for sensitive detection of changes in cytosolic Na⁺ concentrations.[1] Its acetoxymethyl (AM) ester form allows it to readily cross cell membranes, whereupon intracellular esterases cleave the AM groups, trapping the fluorescent indicator within the cell.[2] This ensures a localized and robust signal directly proportional to the intracellular Na⁺ concentration.

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and setup.

| Property | Value | Source |

| Synonyms | ANG-2 AM, ING-2 AM | [3] |

| Molecular Formula | C₅₃H₆₀Cl₂N₂O₁₈ | [4][5] |

| Molecular Weight | 1083.9 g/mol | [4][5] |

| Excitation Maximum (Ex) | ~525 nm | [1][3][4] |

| Emission Maximum (Em) | ~545 nm | [1][3][4] |

| Dissociation Constant (Kd) for Na⁺ | ~20 mM | [3][4] |

| Solubility | Soluble in DMSO (up to 1 mg/mL) | [4] |

| Form | Solid | [4] |

Mechanism of Action and Cellular Loading

The workflow for using this compound involves several key steps, from initial cell loading to fluorescence measurement. The following diagram illustrates the general process.

Caption: Workflow for cellular loading and experimental use of this compound.

Experimental Protocols

Successful application of this compound requires careful optimization of loading conditions for the specific cell type and experimental setup. The following protocols provide a starting point for common applications.

Standard Cell Loading Protocol

This protocol is a general guideline for loading adherent cells with this compound.

-

Prepare a 1 mM Stock Solution: Dissolve the this compound in anhydrous dimethylsulfoxide (DMSO). For a 500 µg vial, this would typically involve adding 460 µL of DMSO.

-

Prepare Loading Solution:

-

Dilute the 1 mM stock solution with a 20% solution of Pluronic F-127 in DMSO to a 2x working concentration. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the dye in aqueous media.[6]

-

Disperse this mixture into a serum-free culture medium to achieve a final this compound concentration of approximately 5 µM and a final Pluronic F-127 concentration of 0.1%. Note that these concentrations may require optimization for your specific cell line.

-

-

Cell Incubation: Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately one hour at room temperature or 37°C. Incubation time and temperature are key parameters for optimization.

-

Washing: After incubation, remove the loading solution and wash the cells with serum-free, dye-free medium to remove any extracellular dye. The cells are now loaded and ready for the experiment.

High-Throughput Screening (HTS) Assay for Sodium Channel Antagonists

This compound is well-suited for HTS of voltage-gated sodium channels.[7] This protocol describes a 1536-well plate-based assay using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Cell Plating: Seed HEK-293 cells expressing the voltage-gated sodium channel of interest into 1536-well plates.

-

Cell Loading: Load the cells with this compound as described in the standard protocol, optimizing for the automated plate handling system.

-

Compound Addition: Add test compounds (potential channel blockers) to the wells. Include controls such as a known inhibitor (e.g., tetracaine) for IC₁₀₀ and a vehicle control.[7]

-

Stimulation and Measurement:

-

Use a FLIPR instrument to add a sodium channel agonist, such as 60 µM veratridine, to all wells simultaneously to induce Na⁺ influx.[7]

-

Measure the fluorescence intensity before and after the addition of the agonist. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of the sodium channel.

-

-

Data Analysis: Calculate the signal-to-background ratio and the IC₅₀ for active compounds. In a typical assay, a signal-to-background ratio of 1.3 to 1.6 can be achieved.[7] The assay has shown robust performance with Z' values averaging 0.71.[7]

The following diagram illustrates the logical flow of an HTS experiment for identifying sodium channel antagonists.

Caption: Logical workflow for a high-throughput screening assay to identify sodium channel antagonists.

Intracellular Na⁺ Titration using Ionophores

To confirm the dye's response to intracellular Na⁺, a titration experiment can be performed using ionophores that facilitate Na⁺ entry into the cell.

-

Cell Loading: Load REF52 fibroblasts or another suitable cell line with this compound as per the standard protocol.

-

Initial Measurement: Place the cells in a buffer such as Hank's Balanced Salt Solution (HBSS) and measure the baseline fluorescence.

-

Induce Na⁺ Influx: Add a Na⁺ ionophore, such as 40 µM SQI-Pr, which promotes Na⁺/H⁺ exchange across the cell membrane. This will cause a steady increase in intracellular Na⁺, reflected by a rise in the fluorescence of Asante NaTRIUM Green-2.

-

Permeabilization (Optional): To further validate the response, add 20 µM amphotericin B, a pore-forming agent that increases membrane permeability to monovalent ions, allowing for equilibration of intracellular and extracellular Na⁺. This should result in a small additional increase in fluorescence.

This experiment is depicted in the pathway diagram below.

Caption: Signaling pathway for ionophore-induced increase in intracellular sodium and fluorescence.

Data and Performance

This compound has demonstrated its utility and robustness in various experimental settings.

Performance in HTS

In a screen of 27,978 small molecules, the this compound assay showed strong performance statistics:

-

Z' values: Averaging 0.71[7]

-

Signal-to-Background (S/B): Averaging 1.58-fold[7]

-

Internal Consistency (R²): 0.80 when plotting duplicate data[7]

These metrics indicate a reliable and reproducible assay suitable for large-scale screening campaigns.

Comparison with Other Methods

Historically, high-throughput screening of sodium channels relied on indirect methods such as membrane potential dyes or atomic absorption spectroscopy using surrogate ions like lithium.[7] this compound allows for the direct measurement of Na⁺ flux, providing a more direct and potentially more physiologically relevant readout of channel activity.[7] While there can be differences in the hits identified by Na⁺ flux and membrane potential assays, both methods are valuable and can identify unique active compounds.[7]

Conclusion

This compound is a powerful fluorescent indicator for the direct and sensitive measurement of intracellular sodium concentrations. Its favorable spectral properties, robust performance in HTS, and ease of use make it an essential tool for researchers in ion channel biology and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this technology to advance their understanding of sodium channel function and modulation.

References

- 1. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 2. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 5. This compound | C53H60Cl2N2O18 | CID 163341954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Asante NaTRIUM Green-2 AM and its Comparison with Other Sodium Indicators

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of the fluorescent sodium indicator, Asante NaTRIUM Green-2 AM (also known as ANG-2 or ING-2), with other widely used sodium indicators, namely SBFI and CoroNa Green. This document is intended to assist researchers in selecting the appropriate tool for monitoring intracellular sodium dynamics in various experimental settings.

Introduction to Fluorescent Sodium Indicators

The measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a multitude of physiological and pathological processes, including neuronal excitability, muscle contraction, and cellular homeostasis. Fluorescent indicators have become indispensable tools for real-time monitoring of [Na⁺]i dynamics in living cells. These indicators are molecules that exhibit a change in their fluorescent properties upon binding to sodium ions. The ideal sodium indicator should possess high selectivity for Na⁺ over other cations, a dissociation constant (Kd) within the physiological range of [Na⁺]i, high quantum yield for a bright signal, significant fluorescence enhancement upon Na⁺ binding, photostability, and minimal sensitivity to pH changes.

This guide focuses on a comparative analysis of three prominent sodium indicators:

-

This compound (ANG-2/ING-2): A newer generation, visible-light excitable indicator known for its high brightness.

-

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI): A traditional, ratiometric, UV-excitable indicator.

-

CoroNa Green: A visible-light excitable indicator.

Quantitative Data Summary

The selection of a sodium indicator is heavily dependent on its specific photophysical and chemical properties. The following table summarizes the key quantitative parameters for this compound, SBFI, and CoroNa Green. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

| Property | This compound (ANG-2/ING-2) | SBFI (Sodium-binding benzofuran isophthalate) | CoroNa Green |

| Indicator Type | Intensity-based | Ratiometric | Intensity-based |

| Excitation Wavelength (nm) | ~517-525[1][2] | ~340 (Na⁺-bound) / ~380 (Na⁺-free)[3] | ~492[1][4][5] |

| Emission Wavelength (nm) | ~540-545[1][2] | ~505[3] | ~516[1][4][5] |

| Dissociation Constant (Kd) for Na⁺ | 20 mM (in absence of K⁺) / 34 mM (in presence of K⁺)[6] | 11.3 - 20 mM (in 135 mM [Na⁺] + [K⁺])[7] | ~80 mM[8] |

| Fluorescence Enhancement | F/F₀ of ~20 | Not applicable (ratiometric) | Not explicitly stated |

| Quantum Yield (Φ) | Data not readily available | ~0.08 in Na⁺-containing solutions[1] | Data not readily available |

| Selectivity (Na⁺ vs. K⁺) | Notable sensitivity to K⁺[8] | ~18-fold more selective for Na⁺[9] | Negligible sensitivity to K⁺ under typical experimental conditions[10] |

| pH Sensitivity | Notable sensitivity to pH[8] | Fluorescence is sensitive to pH changes[10][11] | Largely independent of pH in the range of 6.0-8.0[8] |

| Photostability | Good retention and resistant to photobleaching | Ratiometric nature reduces effects of photobleaching[9] | Substantial transmembrane dye leakage observed in some studies[5] |

Experimental Protocols

Accurate and reproducible data acquisition relies on meticulous experimental procedures. Below are detailed methodologies for cell loading and in situ calibration for this compound, SBFI, and CoroNa Green.

Cell Loading Protocols

This compound (ANG-2/ING-2) Loading Protocol

-

Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Prepare Loading Solution: Dilute the stock solution to a final concentration of 5 µM in a serum-free culture medium. To aid in dye solubilization, a solution of 20% Pluronic F-127 in DMSO can be mixed with the stock solution before dilution in the medium. The final concentration of Pluronic F-127 is typically around 0.02-0.1%.

-

Cell Incubation: Remove the culture medium from the cells and add the loading solution. Incubate the cells for 30-60 minutes at 37°C.[2] Optimal loading time and temperature may need to be determined empirically for each cell type.

-

Wash: After incubation, wash the cells twice with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in a fresh physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.

SBFI-AM Loading Protocol

-

Prepare Stock Solution: Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO.[12]

-

Prepare Loading Solution: Dilute the stock solution to a final concentration of 5-10 µM in a physiological buffer. Add Pluronic F-127 to a final concentration of approximately 0.02% to aid in dye loading.[12]

-

Cell Incubation: Remove the culture medium, wash the cells once with the physiological buffer, and then incubate the cells in the SBFI-AM loading solution at 37°C for 40 minutes to 5 hours.[12] The optimal incubation time should be determined for each cell type.

-

Wash: After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.[12]

-

De-esterification: Incubate the cells for an additional 30-60 minutes in fresh physiological buffer to allow for complete de-esterification.[12]

CoroNa Green AM Loading Protocol

-

Prepare Stock Solution: Reconstitute CoroNa Green AM in high-quality, anhydrous DMSO to create a stock solution.[4]

-

Prepare Loading Solution: Dilute the stock solution in a physiological saline medium to a final concentration of 0.5-10 µM.[4]

-

Cell Incubation: Add the loading solution to the cells and incubate for 10-45 minutes at 37°C.[4]

-

Wash: Wash the loaded cells twice with a physiological buffer (e.g., HBSS) before measuring fluorescence.[4]

In Situ Calibration Protocols

To convert fluorescence signals into absolute intracellular Na⁺ concentrations, an in situ calibration is essential. The general principle involves using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

General In Situ Calibration Protocol (using Gramicidin)

-

Prepare Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain constant ionic strength, Na⁺ is typically replaced with K⁺ or N-methyl-D-glucamine (NMDG).[12]

-

Load Cells: Load the cells with the desired sodium indicator as described in the protocols above.

-

Equilibration: At the end of the experiment, expose the cells to the series of calibration buffers containing a combination of ionophores. A common combination includes:

-

Data Acquisition: Measure the fluorescence intensity (or ratio for SBFI) at each Na⁺ concentration.

-

Calibration Curve: Plot the fluorescence signal against the known Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the experimental fluorescence data into [Na⁺]i. For non-ratiometric dyes, the data can be fitted to the following equation: [Na⁺] = Kd * [(F - Fmin) / (Fmax - F)], where F is the fluorescence at a given Na⁺ concentration, Fmin is the fluorescence at zero Na⁺, and Fmax is the fluorescence at saturating Na⁺.[4] For the ratiometric dye SBFI, a more complex equation is used to relate the fluorescence ratio to [Na⁺]i.[10]

Mandatory Visualizations

Signaling Pathway Involving Sodium Influx

The following diagram illustrates a simplified signaling pathway of an action potential in a neuron, a process critically dependent on sodium influx.

Caption: Simplified signaling pathway of a neuronal action potential.

Experimental Workflow for [Na⁺]i Measurement

The following diagram outlines the general experimental workflow for measuring intracellular sodium concentration using a fluorescent indicator.

Caption: General experimental workflow for intracellular sodium imaging.

Logical Comparison of Sodium Indicators

This diagram provides a logical comparison of the key features of this compound, SBFI, and CoroNa Green.

Caption: Logical comparison of key features of sodium indicators.

References

- 1. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 6. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 7. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 8. Quantitative determination of cellular [Na+] by fluorescence lifetime imaging with CoroNaGreen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. In situ calibration and [H+] sensitivity of the fluorescent Na+ indicator SBFI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Initial Setup for Experiments Using Asante NaTRIUM Green-2 AM: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asante NaTRIUM Green-2 AM is a fluorescent indicator used for measuring intracellular sodium concentrations, proving to be a valuable tool in cellular physiology and drug discovery. This guide provides a comprehensive overview of the initial setup for experiments utilizing this dye, from fundamental properties to detailed experimental protocols and data presentation.

Core Properties and Spectral Characteristics

This compound is the acetoxymethyl (AM) ester form of the Asante NaTRIUM Green-2 dye. The AM ester group renders the molecule cell-permeable. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytosol. This intracellular form exhibits a significant increase in fluorescence intensity upon binding to sodium ions.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for Asante NaTRIUM Green-2 are summarized in the tables below.

| Parameter | Value | Notes | Source |

| Excitation Maximum (Exmax) | 517 nm (in vitro), 525 nm, 532 nm (intracellular) | Optimal excitation wavelength. | [1][2] |

| Emission Maximum (Emmax) | 540 nm (in vitro), 545 nm, 548 nm (intracellular) | Optimal emission wavelength. | [1][2] |

| Dissociation Constant (Kd) for Na+ | 20 mM (in the presence of K+), 34 mM (in the absence of K+), 39 mM (in astrocytes) | Reflects the affinity of the dye for sodium ions. A lower Kd indicates higher affinity. | [1][2][3] |

| Fluorescence Enhancement (F/F0) | ~20-fold from zero to saturated sodium | Indicates the dynamic range of the indicator. | |

| Two-Photon Excitation Maximum | 790 nm | For two-photon microscopy applications. | |

| Molecular Weight | ~1084 g/mol | [2] | |

| Solubility | Soluble in DMSO | Dimethyl sulfoxide (B87167) is the recommended solvent for stock solutions. |

| Recommended Filter Sets |

| Eosin or JOE filter sets are recommended. |

| Compatible with common fluorescein, GFP, or YFP filters.[1] |

Experimental Protocols

The following protocols provide detailed methodologies for cell loading and fluorescence measurement using this compound. Optimization for specific cell types and experimental conditions is highly recommended.

Stock Solution Preparation

A concentrated stock solution of this compound in anhydrous dimethylsulfoxide (DMSO) is the first step.

| Step | Procedure | Notes | Source |

| 1 | Prepare a 1 mM stock solution of this compound in anhydrous DMSO. | For a 500 µg vial, dissolve in 460 µL of DMSO. For a 50 µg vial, use 46 µL of DMSO. | |

| 2 | For flow cytometry applications, a 2.5 mM stock solution in DMSO with 10% Pluronic F-127 can be prepared. | 50 µg of ANG-AM is dissolved in 10 µL DMSO and mixed 1:1 with 20% (w/v) Pluronic F-127 in DMSO. | [4] |

| 3 | Aliquot the stock solution into single-use volumes. | This prevents repeated freeze-thaw cycles. | |

| 4 | Store the aliquots at -20°C, protected from light and moisture. | The solid form is stable for at least four years when stored properly. | [2] |

Cell Loading Protocol

This protocol outlines the steps for loading cells with this compound.

| Step | Procedure | Notes | Source |

| 1 | Warm all reagents to room temperature before use. | [1][2] | |

| 2 | Prepare the loading buffer. A common choice is HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4. | Serum-free culture medium can also be used. | [1][2] |

| 3 | Prepare the dye loading solution. Dilute the this compound stock solution into the loading buffer to a final concentration of 5 µM. | The optimal concentration may vary between 1-10 µM depending on the cell type. | [5] |

| 4 | Add Pluronic F-127 to the dye loading solution to a final concentration of 0.02% - 0.1%. | Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester in aqueous media. | [4][5] |

| 5 | (Optional) Add Probenecid to the dye loading solution. | Probenecid is an anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. | [1][2] |

| 6 | Replace the cell culture medium with the dye loading solution. | ||

| 7 | Incubate the cells for 30-60 minutes. | Incubation can be done at room temperature or 37°C. Optimal time and temperature should be determined empirically. | [1][2][5] |

| 8 | Remove the loading solution and wash the cells 2-3 times with dye-free and serum-free medium. | This step removes extracellular dye. | |

| 9 | The cells are now loaded and ready for sodium imaging experiments. |

Fluorescence Measurement

The following are general guidelines for fluorescence microscopy and flow cytometry.

| Instrument | Excitation Wavelength | Emission Wavelength | Source |

| Fluorescence Microscope | 517 nm (optimal) or standard FITC/GFP filter sets (e.g., 488 nm) | 540 nm (optimal) or standard FITC/GFP filter sets (e.g., 510-545 nm) | [6] |

| Flow Cytometer | 488 nm laser | ~530/30 nm bandpass filter (e.g., FITC channel) | [4] |

| Plate Reader | 525 nm | 545 nm | [2] |

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involved in using this compound.

Caption: General experimental workflow for using this compound.

Caption: Mechanism of action for this compound.

Caption: Example signaling pathway leading to a detectable fluorescence change.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 5. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes for Asante NaTRIUM Green-2 AM: A Fluorescent Indicator for Intracellular Sodium

Asante NaTRIUM Green-2 AM is a cell-permeant fluorescent dye designed for the quantitative measurement of intracellular sodium concentrations ([Na⁺]i).[1][2][3] As an acetoxymethyl (AM) ester, it can passively diffuse across the cell membrane.[4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now polar, fluorescent indicator in the cytosol.[4] This allows for the monitoring of [Na⁺]i changes in real-time, which is crucial for studying various cellular processes, including ion channel and transporter activity, signal transduction, and cellular homeostasis.[3] The dye exhibits excitation and emission maxima of approximately 525 nm and 545 nm, respectively, and is compatible with common filter sets such as those for GFP and YFP.[1][2][7][8]

Key Features:

-

High Sensitivity: this compound provides a robust fluorescent response to changes in intracellular sodium concentrations.

-

Cell Permeability: The AM ester form allows for efficient loading into live cells without the need for invasive techniques.

-

Good Intracellular Retention: Following enzymatic cleavage, the dye is well-retained within the cytoplasm.

-

Compatibility: It can be used with various fluorescence microscopy and high-throughput screening platforms.[1][2][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, compiled from various sources. Optimal conditions may vary depending on the cell type and experimental setup.[7]

| Parameter | Recommended Value | Notes | Source |

| Stock Solution Concentration | 1 mM in anhydrous DMSO | Aliquot and store at -20°C, protected from light and moisture. | |

| Final Loading Concentration | 5 µM | Optimization may be required for different cell types. | [3] |

| Pluronic F-127 Concentration | 0.02% - 0.1% | Aids in dye solubilization and dispersion. | [3] |

| Incubation Time | 60 minutes | May require optimization (e.g., 30-60 minutes). | [4][8] |

| Incubation Temperature | Room temperature or 37°C | Cell type dependent; optimization is recommended. | [4][7][8] |

| Excitation Maximum | ~525 nm | Intracellular Exmax is ~532 nm. | [1][2][8] |

| Emission Maximum | ~545 nm | Intracellular Emmax is ~548 nm. | [1][2][8] |

| Dissociation Constant (Kd) for Na⁺ | ~20 mM (in the absence of K⁺) | Can be influenced by the intracellular environment. | [1][2][8][9][10] |

Experimental Protocol: Step-by-Step Loading of Cells

This protocol provides a general guideline for loading adherent cells with this compound. For suspension cells, the protocol can be adapted by centrifuging the cells between steps to facilitate solution changes.

Reagents and Materials:

-

This compound (ANG-2 AM)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Serum-free culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Adherent or suspension cells

-

Standard cell culture equipment (e.g., incubator, centrifuge)

Protocol:

-

Prepare a 1 mM ANG-2 AM Stock Solution:

-

Allow the vial of ANG-2 AM to equilibrate to room temperature before opening.

-

Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM. For example, for a 50 µg vial (MW ~1084 g/mol ), add approximately 46 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Divide the stock solution into small, single-use aliquots and store at -20°C, protected from light and moisture.

-

-

Prepare the Loading Solution:

-

On the day of the experiment, allow an aliquot of the 1 mM ANG-2 AM stock solution to thaw to room temperature.

-

For a final loading concentration of 5 µM, first prepare an intermediate solution by diluting the 1 mM stock solution. A common approach involves mixing the dye with Pluronic F-127 to aid in dispersion.

-

Dilute the 1 mM stock solution with a 20% Pluronic F-127 solution in DMSO. For example, mix equal volumes of the 1 mM dye stock and 20% Pluronic F-127.

-

Disperse this intermediate solution into serum-free culture medium to achieve the final desired concentration of 5 µM ANG-2 AM and 0.1% Pluronic F-127. For example, add 10 µL of the intermediate mixture to 1 mL of serum-free medium.

-

-

Cell Loading:

-

For adherent cells, remove the culture medium from the wells. For suspension cells, pellet the cells by centrifugation and remove the supernatant.

-

Add the prepared loading solution to the cells.

-

Incubate the cells for 60 minutes at either room temperature or 37°C. The optimal time and temperature should be determined empirically for your specific cell type.[7][8] Protect the cells from light during this incubation step.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with a warm, serum-free, and dye-free physiological buffer (e.g., HBSS) to remove any extracellular dye.[4]

-

-

De-esterification:

-

Imaging:

-

The cells are now ready for fluorescence imaging.

-

Measure the fluorescence using a microscope or plate reader with appropriate filters for excitation and emission (e.g., Ex: 525 nm, Em: 545 nm).[8]

-

Experimental Workflow

The following diagram illustrates the key steps in the cell loading protocol for this compound.

Caption: Workflow for loading cells with this compound.

Mechanism of AM Ester Loading and Activation

The following diagram illustrates the process by which the non-fluorescent, cell-permeant this compound enters the cell and is converted into its fluorescent, sodium-sensitive form.

Caption: Mechanism of this compound cell loading and activation.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. ING-2 AM [midsci.com]

- 3. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Loading acetoxymethyl ester fluorescent dyes into the cytoplasm of Arabidopsis and Commelina guard cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ION NaTRIUM Green™-2 AM, cytosolic Na+ indicator (ab142802) | Abcam [abcam.co.jp]

- 10. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

Application Notes and Protocols for Asante NaTRIUM Green-2 AM Cell Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Asante NaTRIUM Green-2 AM (also known as ING-2 AM) for the fluorescent labeling of intracellular sodium (Na⁺) in living cells. Optimal staining concentrations and protocols are critical for achieving accurate and reproducible results in research and drug development applications.

Introduction

This compound is a cell-permeant fluorescent indicator used for measuring intracellular sodium concentrations.[1][2][3] Upon entry into the cell, the acetoxymethyl (AM) ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside. The fluorescence intensity of the dye is directly proportional to the intracellular sodium concentration, with excitation and emission maxima around 525 nm and 545 nm, respectively.[1][2][3][4][5] This dye is a valuable tool for studying sodium signaling in various cellular processes and for high-throughput screening of ion channel and transporter activity.[1][6][7]

Key Experimental Parameters

Successful cell staining with this compound depends on several critical parameters that often require optimization for different cell types and experimental conditions.[8][9] The following table summarizes the key quantitative data for consideration:

| Parameter | Recommended Range | Starting Point | Notes | Reference |

| ANG-2 AM Concentration | 1 - 10 µM | 5 µM | The optimal concentration is cell-type dependent and should be determined empirically to maximize signal-to-noise ratio while minimizing potential cytotoxicity. | [6] |

| Incubation Time | 30 - 60 minutes | 60 minutes | Longer incubation times may be necessary for some cell types, but can also lead to dye compartmentalization. | [4][8][9] |

| Incubation Temperature | Room Temperature (RT) or 37°C | 37°C | Loading at 37°C generally facilitates faster dye uptake but may require shorter incubation times. | [4][8][9] |

| Pluronic F-127 Concentration | 0.02% - 0.1% | 0.1% | A non-ionic surfactant that aids in the dispersion of the AM ester in aqueous media, improving dye loading. | [6][10] |

| Probenecid | Optional | - | An anion-exchange inhibitor that can reduce dye leakage from the cells, particularly in long-term experiments. | [4][8][9] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for staining cells with this compound.

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Dissolve the contents of a 50 µg vial in 46 µL of anhydrous dimethylsulfoxide (DMSO).

-

For a 500 µg vial, dissolve in 460 µL of DMSO.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Pluronic F-127 Stock Solution (20% w/v in DMSO):

-

Prepare a 20% solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.

-

Staining Protocol for Adherent Cells

This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.

-

Cell Plating: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere and reach the desired confluency.

-

Preparation of Loading Buffer:

-

Prepare a fresh loading buffer by diluting the 1 mM this compound stock solution and 20% Pluronic F-127 stock solution into a serum-free culture medium or a buffered salt solution (e.g., HBSS).

-

For a final concentration of 5 µM ANG-2 AM and 0.1% Pluronic F-127, dilute the stock solutions accordingly. For example, for 1 mL of loading buffer, add 5 µL of 1 mM ANG-2 AM and 5 µL of 20% Pluronic F-127.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with serum-free medium.

-

Add the prepared loading buffer to the cells.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[4][8][9] The optimal time and temperature should be determined experimentally.

-

Washing:

-

Remove the loading buffer.

-

Wash the cells twice with warm (37°C), serum-free, and dye-free medium to remove any extracellular dye.

-

-

Imaging: The cells are now ready for fluorescence imaging. Maintain the cells in a suitable buffer for the duration of the experiment.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for staining cells with this compound.

Caption: Workflow for staining cells with this compound.

Signaling Pathway Considerations

This compound is a tool to measure changes in intracellular sodium, which is a key ion in numerous signaling pathways. These include:

-

Action Potential Propagation: In excitable cells like neurons and muscle cells, rapid influx of Na⁺ through voltage-gated sodium channels is the basis of the action potential.

-

Sodium-Calcium Exchange: The Na⁺/Ca²⁺ exchanger (NCX) plays a critical role in maintaining calcium homeostasis, using the sodium gradient to extrude calcium from the cell.

-

Sodium-Potassium Pump (Na⁺/K⁺-ATPase): This pump actively transports Na⁺ out of the cell and K⁺ into the cell, maintaining the electrochemical gradients essential for cellular function.

-

Cotransporters: Various symporters and antiporters utilize the sodium gradient to transport other ions, nutrients, and neurotransmitters across the cell membrane.

The following diagram illustrates the central role of intracellular sodium in these key cellular processes.

Caption: Key cellular pathways involving intracellular sodium.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. ION NaTRIUM Green™-2 AM/ING-2 AM (CAS 1642554-49-1) | Abcam [abcam.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Comparison of fluorescence probes for intracellular sodium imaging in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Performance Comparison of Fluorescent Sodium Ion Indicators | AAT Bioquest [aatbio.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. hellobio.com [hellobio.com]

- 10. cellphysiolbiochem.com [cellphysiolbiochem.com]

Asante NaTRIUM Green-2 AM loading buffer preparation and composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asante NaTRIUM Green-2 AM (also known as ANG-2 AM or ING-2 AM) is a fluorescent indicator dye used for the measurement of intracellular sodium (Na⁺) concentrations.[1][2][3][4] As a cell-permeant acetoxymethyl (AM) ester, it can be passively loaded into live cells. Once inside, cytosolic esterases cleave the AM group, trapping the active, Na⁺-sensitive form of the dye in the cytoplasm.[4][5][6] This indicator is valuable for studying sodium channel and transporter activity, making it suitable for applications in high-throughput screening and fluorescence microscopy.[1][3][4] Asante NaTRIUM Green-2 exhibits excitation and emission maxima at approximately 525 nm and 545 nm, respectively, and has a dissociation constant (Kd) for Na⁺ of around 20 mM.[2][3][7][8]

Composition and Preparation of Loading Buffer

The successful loading of cells with this compound is critically dependent on the proper preparation of the loading buffer. The primary components include a physiological buffer, the AM ester dye, and a non-ionic surfactant to aid in dispersion.

Core Components:

-

This compound: The fluorescent indicator.

-

Anhydrous Dimethyl Sulfoxide (DMSO): Used to prepare a concentrated stock solution of the dye.[5][6] It is crucial to use high-quality, anhydrous DMSO to prevent hydrolysis of the AM ester.[5][6]

-

Pluronic® F-127: A non-ionic surfactant that enhances the aqueous solubility of the hydrophobic AM ester, preventing its precipitation in the aqueous loading buffer.[1][5][6][9]

-

Physiological Buffer: A serum-free culture medium or a balanced salt solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES is typically used.[1][7]

Optional Components:

-

Probenecid: An anion transport inhibitor that can be added to the loading buffer to reduce the leakage of the de-esterified dye from the cells, thereby improving intracellular retention.[1][7]

Quantitative Data Summary

The following table summarizes the typical concentrations and conditions used for preparing the loading buffer and loading cells with this compound. Note that optimal conditions may vary depending on the cell type and experimental setup.[1]

| Parameter | Recommended Range/Value | Notes |

| Stock Solution Preparation | ||

| This compound Concentration | 1 mM - 10 mM | A 1 mM stock solution is a common starting point.[5][6] |

| Solvent for Stock Solution | Anhydrous DMSO | Essential to prevent hydrolysis of the AM ester.[5][6] |

| Pluronic F-127 Stock Solution | 20% in DMSO | Often mixed with the dye stock solution before dilution in the final buffer.[5][6] |

| Loading Buffer Composition | ||

| Final Dye Concentration | 1 µM - 10 µM | A final concentration of 5 µM is frequently recommended.[5][6][10] |

| Final Pluronic F-127 Concentration | ~0.02% - 0.1% | Helps to keep the dye in solution.[5][6] |

| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells.[9][11] |

| Loading Conditions | ||

| Incubation Temperature | Room Temperature or 37°C | Cell type dependent; 37°C is common for many mammalian cell lines.[1][7] |

| Incubation Time | 30 - 60 minutes | Optimization is often necessary.[1][7] |

Experimental Protocols

1. Preparation of Stock Solutions

-

1 mM this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM concentration. For a 50 µg vial, this would be approximately 46 µL.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture.[5][6] Avoid repeated freeze-thaw cycles.

-

-

20% Pluronic F-127 Stock Solution:

-

Dissolve Pluronic F-127 in anhydrous DMSO to a final concentration of 20% (w/v).

-

This solution can be stored at room temperature.

-

2. Preparation of the Loading Buffer

This protocol is for the preparation of a loading buffer with a final dye concentration of 5 µM.

-

Begin with a volume of serum-free culture medium or physiological buffer (e.g., HEPES-buffered HBSS) that is appropriate for your experiment.

-

To facilitate the dispersion of the dye, first mix equal volumes of the 1 mM this compound stock solution and the 20% Pluronic F-127 stock solution.

-

Vortex this mixture briefly.

-

Disperse the dye/Pluronic F-127 mixture into the serum-free culture medium or physiological buffer to achieve the desired final concentration of 5 µM. For example, to make 10 mL of loading buffer, you would typically add 100 µL of the dye/Pluronic F-127 mixture to 9.9 mL of the buffer.

-

The final loading buffer should be used within a few hours of preparation for the best results.[7]

3. Cell Loading Protocol

-

Culture cells on a suitable imaging plate or coverslip.

-

Remove the culture medium from the cells.

-

Wash the cells once with the serum-free culture medium or physiological buffer that was used to prepare the loading buffer.

-

Add the prepared loading buffer to the cells.

-

Incubate the cells for 30-60 minutes at either room temperature or 37°C.[1][7] The optimal time and temperature should be determined empirically for your specific cell type.

-

After incubation, remove the loading buffer.

-

Wash the cells two to three times with the dye-free, serum-free medium or physiological buffer to remove any extracellular dye.

-

The cells are now loaded with Asante NaTRIUM Green-2 and are ready for fluorescence imaging experiments to measure intracellular sodium.

Visualizations

Caption: Workflow for this compound Loading.